molecular formula C12H18O6 B3369373 2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone CAS No. 23262-80-8

2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone

Cat. No. B3369373
CAS RN: 23262-80-8
M. Wt: 258.27 g/mol
InChI Key: OFZPAXSEAVOAKB-XGEHTFHBSA-N
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Description

2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone is a renowned pharmaceutical compound utilized in the study of metabolic disorders, particularly its role in treating diabetes .


Molecular Structure Analysis

The IUPAC name of this compound is (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one . This suggests a complex structure with multiple functional groups, including isopropylidene and lactone groups.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H18O6, and its molecular weight is 258.27 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.

Scientific Research Applications

Synthesis of Carbohydrate Derivatives

One of the primary applications of 2,3:5,6-Di-O-isopropylidene-D-talonoic acid-1,4-lactone is in the synthesis of branched carbohydrate building blocks, which are crucial for developing new chirons. Chirons are optically active synthetic intermediates that serve as the building blocks for more complex molecules. For example, the Kiliani reaction on ketoses like D-tagatose and D-psicose with sodium cyanide yields branched sugar lactones. This process allows direct access to branched carbohydrate diacetonides, which are valuable as new chirons for further chemical synthesis (Soengas et al., 2005).

Facilitation of Chemical Transformations

This compound facilitates various chemical transformations, including nucleophilic addition, reduction, and hydrolysis, to generate highly functionalized molecules. It acts as a versatile starting material or intermediate in creating complex molecules with specific desired properties. For instance, its reactivity has been investigated for generating protected forms of gluconolactones, which are essential in synthesizing molecules with specific functionalities (Yang et al., 2000).

properties

IUPAC Name

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPAXSEAVOAKB-XGEHTFHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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